
9-Hydroxynon-6-YN-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxynon-6-YN-2-one is a chemical compound with the molecular formula C9H14O2 It is characterized by the presence of a hydroxyl group (-OH) and a triple bond (alkyne) within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxynon-6-YN-2-one typically involves the use of organic synthesis techniques. One common method includes the reaction of non-6-YN-2-one with a hydroxylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the addition of the hydroxyl group to the alkyne.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and advanced catalytic systems to ensure consistent production of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group (C=O).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of non-6-YN-2-one derivatives with carbonyl groups.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of various substituted non-6-YN-2-one compounds.
Aplicaciones Científicas De Investigación
9-Hydroxynon-6-YN-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 9-Hydroxynon-6-YN-2-one involves its interaction with various molecular targets. The hydroxyl group and the alkyne moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This reactivity is exploited in both therapeutic and industrial applications.
Comparación Con Compuestos Similares
4-Hydroxynonenal: An α,β-unsaturated hydroxyalkenal known for its role in lipid peroxidation and cell signaling.
9-Hydroxy-2-nonynoic acid: Another hydroxylated alkyne with similar structural features.
Uniqueness: 9-Hydroxynon-6-YN-2-one is unique due to its specific combination of a hydroxyl group and an alkyne within a nonane backbone
Propiedades
Número CAS |
151238-83-4 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
9-hydroxynon-6-yn-2-one |
InChI |
InChI=1S/C9H14O2/c1-9(11)7-5-3-2-4-6-8-10/h10H,3,5-8H2,1H3 |
Clave InChI |
QBUMGNMDIIVPLM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCC#CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



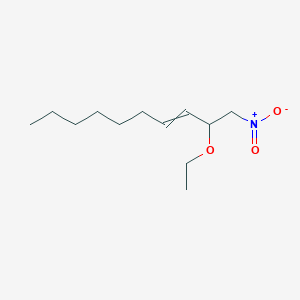
![Bicyclo[7.4.4]heptadecane](/img/structure/B12557563.png)
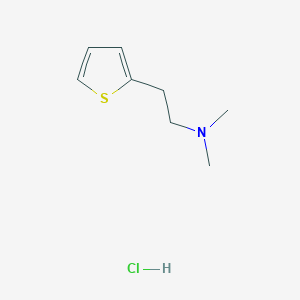
![Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-](/img/structure/B12557578.png)
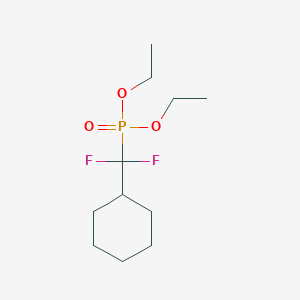
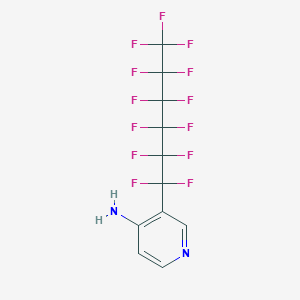
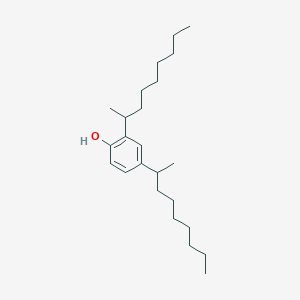

![1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol](/img/structure/B12557604.png)



![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)
